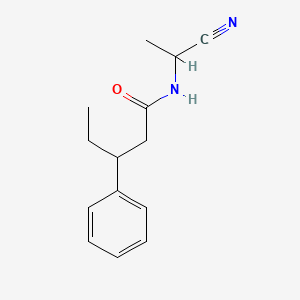

N-(1-Cyanoethyl)-3-phenylpentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-Cyanoethyl)formamide” is a chemical compound with the molecular formula C4H6N2O . Its average mass is 98.103 Da and its monoisotopic mass is 98.048012 Da .

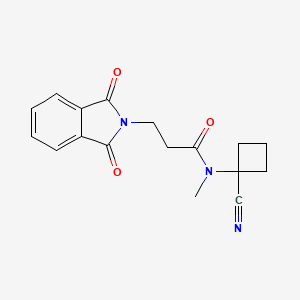

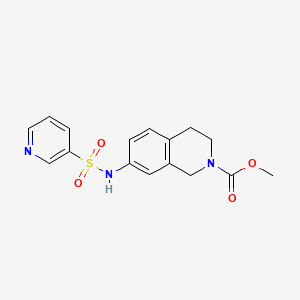

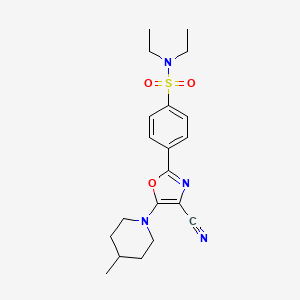

Molecular Structure Analysis

The molecular structure of “N-(1-Cyanoethyl)formamide” is based on structures generated from information available in ECHA’s databases .

Chemical Reactions Analysis

The reactions of H-phosphonate esters, which are similar to “N-(1-Cyanoethyl)-3-phenylpentanamide”, may involve heterolytic breaking of the P–H bond, which is instrumental for the formation of P–C, P–B, P–Cl, P–Br, P–I, P–metal bonds, etc .

Physical And Chemical Properties Analysis

“N-(1-Cyanoethyl)formamide” has a boiling point of 115-130 °C (Press: 0.2 Torr), a density of 1.038±0.06 g/cm3 (Predicted), a vapor pressure of 2.3-14Pa at 25-50℃, and a pKa of 13.59±0.23 (Predicted) .

科学的研究の応用

Drug Discovery and Pharmacological Applications

Research in drug discovery has emphasized the importance of chemistry in advancing medicine, with molecular biology and genomic sciences playing a crucial role in identifying new therapeutic targets. Compounds like N-(1-Cyanoethyl)-3-phenylpentanamide contribute to this endeavor by serving as building blocks or intermediates in the synthesis of drugs aimed at treating various conditions (Drews, 2000).

Synthesis and Chemical Applications

A particular study highlights the use of 1,3-dicarbonyl compounds, which share functional similarities with this compound, as efficient, low-cost, and phosphine-free ligands in Pd-catalyzed Heck and Suzuki reactions. These compounds have shown remarkable turnover numbers, demonstrating their potential in facilitating complex chemical reactions, which is crucial for synthesizing pharmaceuticals and other organic molecules (Cui et al., 2007).

Anticancer and Therapeutic Potential

The chemical genetics approach for discovering apoptosis inducers has identified several small molecules, including derivatives related to this compound, with apoptosis-inducing activities. This approach has led to the identification of compounds with potential anticancer activity and the elucidation of molecular targets, offering new avenues for therapeutic intervention (Cai et al., 2006).

Safety and Hazards

特性

IUPAC Name |

N-(1-cyanoethyl)-3-phenylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-3-12(13-7-5-4-6-8-13)9-14(17)16-11(2)10-15/h4-8,11-12H,3,9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMFBAGMVXIFQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)NC(C)C#N)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine](/img/structure/B2470608.png)

![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2470609.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2470611.png)

![1-{[1,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1H-imidazole](/img/structure/B2470619.png)